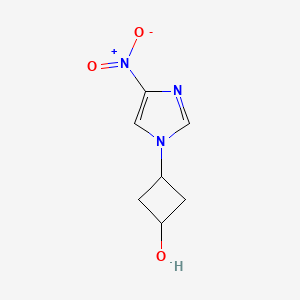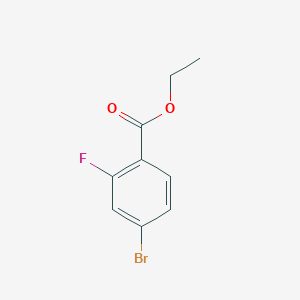
5-(4-氟苯基)-2-甲基-1,3-噻唑-4-羧酸
描述
5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (FTMC) is a compound of interest in the scientific community due to its potential applications in various fields, including organic synthesis, drug design, and materials science. FTMC has been studied extensively in recent years, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored.
科学研究应用
铝(III) 检测
5-(4-氟苯基)-2-甲基-1,3-噻唑-4-羧酸和类似化合物已被研究用于检测铝(III) 离子。这些化合物可以形成稳定的二元 Al³⁺ 配合物,并在配位后表现出紫外-可见吸收的显着变化,使其适用于选择性检测 Al³⁺ (Lambert 等人,2000)。
结构表征
该化合物已被用于合成同构分子的合成,这些分子使用单晶衍射进行结构表征。发现这些分子(包括 5-(4-氟苯基)-2-甲基-1,3-噻唑-4-羧酸)基本上是平面的,某些基团垂直定向 (Kariuki, Abdel-Wahab, & El-Hiti, 2021)。
噻唑羧酸酯的合成
一项研究展示了使用该化合物合成噻唑-5-羧酸酯。此方法涉及光解,并得到中等收率的酯,在各种化学合成中具有潜在应用 (Fong, Janowski, Prager, & Taylor, 2004)。
杂环 γ-氨基酸的合成
4-氨基(甲基)-1,3-噻唑-5-羧酸 (ATC),在结构上与 5-(4-氟苯基)-2-甲基-1,3-噻唑-4-羧酸相关,已被合成作为一类新的杂环 γ-氨基酸。这些化合物在模拟蛋白质的二级结构方面很有价值,并且使用交叉克莱森缩合合成 (Mathieu 等人,2015)。
抗菌活性
含有醚结构并衍生自类似化合物的 novel 噻唑化合物已被研究其抗菌性能。其中一些衍生物对各种病原体表现出显着的杀菌活性 (邱丽嘎,2015)。
光降解分析
含噻唑化合物的 photo-degradation 行为已得到研究。了解这些化合物的降解途径在药物开发和稳定性研究中至关重要 (Wu, Hong, & Vogt, 2007)。
安全和危害
作用机制
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as 4-alkyl-1-(5-fluoro-3-phenyl-1h-indole-2-carbonyl)thiosemicarbazide derivatives of indole, have been investigated for their antiviral activity . These compounds interact with their targets, leading to changes that inhibit the activity of certain viruses .
Biochemical Pathways
Similar compounds are known to participate in the suzuki–miyaura coupling reaction , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Result of Action
Similar compounds, such as 4-alkyl-1-(5-fluoro-3-phenyl-1h-indole-2-carbonyl)thiosemicarbazide derivatives of indole, have shown potent antiviral activity .
Action Environment
For instance, the Suzuki–Miyaura coupling reaction, which similar compounds participate in, requires exceptionally mild and functional group tolerant reaction conditions .
生化分析
Biochemical Properties
5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction between 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid has been found to inhibit certain kinases, which play a critical role in cell signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation. In terms of long-term effects, 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid has been observed to cause sustained changes in cellular function, particularly in the regulation of gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways are crucial for the compound’s bioavailability and overall efficacy in biochemical applications .
Transport and Distribution
The transport and distribution of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, certain transporters facilitate the uptake of the compound into cells, while binding proteins can sequester it in specific organelles, affecting its overall distribution and activity .
Subcellular Localization
The subcellular localization of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its activity and function, as it allows the compound to interact with specific biomolecules within the appropriate cellular context . For instance, the compound may be directed to the mitochondria, where it can influence metabolic processes and energy production .
属性
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c1-6-13-9(11(14)15)10(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIAPLYZWWLUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624786 | |
| Record name | 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
433283-22-8 | |
| Record name | 5-(4-Fluorophenyl)-2-methyl-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433283-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Thiazolecarboxylic acid, 5-(4-fluorophenyl)-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)







![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)
